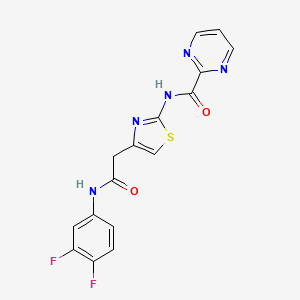

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

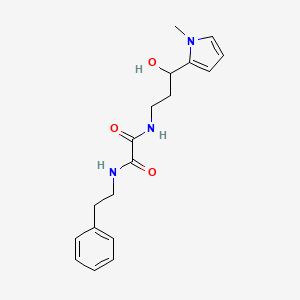

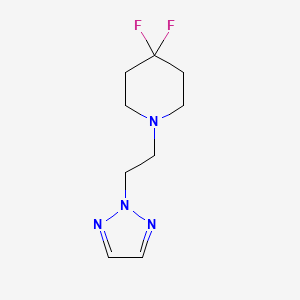

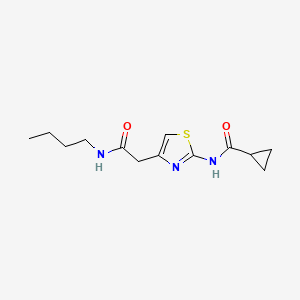

The compound "N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, including antitumor, antibacterial, and antiallergy effects. The structure of the compound suggests it contains a pyrimidine ring, which is a common feature in many biologically active molecules, and is substituted with a thiazole moiety and a difluorophenyl group.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different chemical moieties. For example, a similar compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative . Another related synthesis involved the reaction of amines with dimethylformamide/phosphoroxide chloride to produce N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with multiple stereogenic centers and diastereoisomers. For instance, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have been studied using NMR spectroscopy to determine the configuration of stereogenic centers . Such detailed structural analysis is crucial for understanding the relationship between the structure and biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the transformation of intermediates. For example, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate was transformed into pyrido[1,2-a]pyrimidin-3-yl thiazole-5-carboxylates . Understanding these transformations is key to optimizing the synthesis and potentially improving the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of fluorine atoms, as seen in the difluorophenyl group of the compound , can significantly affect these properties. The crystal structure of a related compound was determined to understand its inhibitory effect on cancer cell proliferation . Such analyses are essential for the development of these compounds as therapeutic agents.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of thiazolyl and pyrimidine compounds, such as the one , play a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For example, the synthesis and biological activity of novel series of compounds, including thiazolo[3,2-a]pyrimidines and imidazo[1,2-a]pyrimidines, have been explored for their antitumor and antiallergy activities. These compounds are synthesized through various chemical reactions, showcasing the versatility of thiazolyl-pyrimidine derivatives in medicinal chemistry for creating compounds with significant biological activities (Pokhodylo et al., 2010), (Hargrave et al., 1983).

Antitumor and Antifolate Activity

Some studies focus on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their selectivity and potency as antitumor agents. These compounds exhibit specificity for high-affinity folate receptors over other cellular entry mechanisms, making them potential candidates for targeted cancer therapy. The detailed synthetic pathways and biological activity assessments highlight the compound's application in developing novel antitumor treatments (Deng et al., 2009).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have been studied for their role in enzyme inhibition, particularly targeting enzymes involved in disease states such as cancer. For instance, compounds derived from thiazolyl-pyrimidine frameworks have been evaluated for their ability to inhibit specific enzymes, suggesting their potential use in therapeutic applications targeting enzyme-related pathways (Linton et al., 2011).

Synthesis of Antimicrobial Agents

Research has also been conducted on the synthesis of novel compounds with antimicrobial properties derived from thiazolyl and pyrimidine cores. These studies explore the potential of such compounds to act as effective antimicrobial agents, offering a pathway to develop new treatments for bacterial and fungal infections (Stanchev et al., 1999).

properties

IUPAC Name |

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N5O2S/c17-11-3-2-9(6-12(11)18)21-13(24)7-10-8-26-16(22-10)23-15(25)14-19-4-1-5-20-14/h1-6,8H,7H2,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIANHJSQEJYZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)